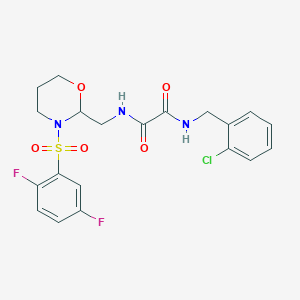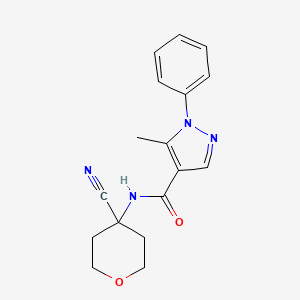
N-(4-Cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide, commonly known as COXAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
COXAM selectively inhibits the COX-2 enzyme by binding to its active site and blocking the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and pain, without affecting the COX-1 enzyme, which is involved in the production of protective prostaglandins in the stomach and kidneys.
Biochemical and Physiological Effects:
COXAM has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have a good safety profile, with no significant toxicity or adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
COXAM has several advantages for lab experiments, including its high selectivity for COX-2, its good solubility in organic solvents, and its ease of synthesis. However, COXAM also has some limitations, including its relatively low potency compared to other COX-2 inhibitors, and its limited water solubility, which can make it difficult to use in aqueous systems.
Direcciones Futuras
There are several future directions for COXAM research, including the development of more potent and selective COX-2 inhibitors based on the COXAM scaffold, the synthesis of new MOFs and other materials using COXAM as a building block, and the exploration of new catalytic applications of COXAM and its derivatives. Additionally, further studies are needed to fully understand the biochemical and physiological effects of COXAM, and to determine its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
COXAM can be synthesized using a multistep process that involves the reaction of 4-cyanooxan-4-ylamine with 5-methyl-1-phenylpyrazole-4-carboxylic acid. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
COXAM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, COXAM has shown promising results as a potential anti-inflammatory agent, as it selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory prostaglandins. In materials science, COXAM has been used to synthesize novel metal-organic frameworks (MOFs) with unique properties, such as high surface area and tunable porosity. In catalysis, COXAM has been used as a ligand in various metal-catalyzed reactions, such as cross-coupling and hydrogenation reactions.
Propiedades
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-13-15(11-19-21(13)14-5-3-2-4-6-14)16(22)20-17(12-18)7-9-23-10-8-17/h2-6,11H,7-10H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXCHDZRTDWCSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3(CCOCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


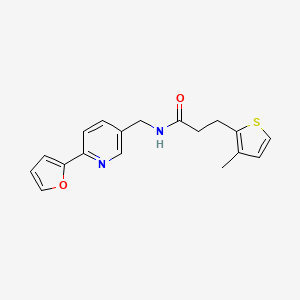
![Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2414956.png)
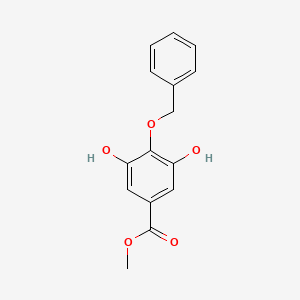
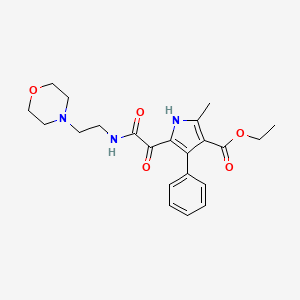
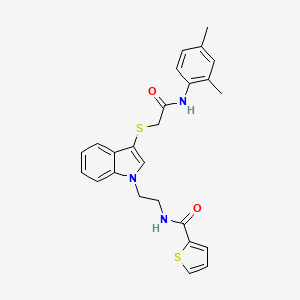

![1-[2-(Cyclohexen-1-yl)ethyl]-4-methylpyrazine-2,3-dione](/img/structure/B2414965.png)

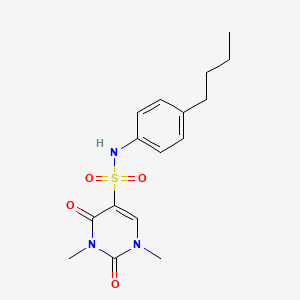
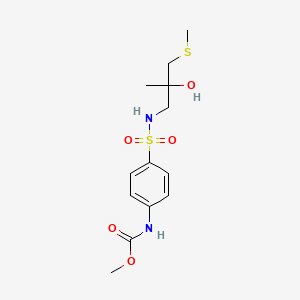

![Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2414971.png)
